molecular formula C6H16ClNO B2475974 3-(Isopropylamino)-1-propanol hydrochloride CAS No. 1559062-21-3

3-(Isopropylamino)-1-propanol hydrochloride

Cat. No. B2475974
CAS RN: 1559062-21-3
M. Wt: 153.65
InChI Key: PERKLBNLPWBZTD-UHFFFAOYSA-N
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Description

“3-(Isopropylamino)-1-propanol hydrochloride” is a chemical compound with the molecular formula C6H15NO.ClH . It is also known as “®-1-isopropylamino-3-(1-naphthyloxy)-2-propanol hydrochloride” or “D-propranolol hydrochloride” with a molecular weight of 259.3 .


Synthesis Analysis

The synthesis of similar compounds involves catalytic hydrogenation processes . For instance, the synthesis of isoproterenol hydrochloride involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C6H15NO.ClH . The compound has a molecular weight of 153.65 .

Scientific Research Applications

Biomedical Applications

One of the primary areas of research involving "3-(Isopropylamino)-1-propanol hydrochloride" is in the field of biomedical applications. For instance, the development of poly(N-isopropylacrylamide) (PNIPAAm) thermo-responsive hydrogels, which can copolymerize and graft with synthetic polymers and biomolecules, is of significant interest. PNIPAAm-based hydrogels are extensively investigated for their potential in controlled drug delivery, tissue engineering, regenerative medicine, and as smart encapsulation materials for cells due to their thermal stimuli response. The ability of these hydrogels to incorporate "this compound" in their synthesis enhances their biomedical applications, making them promising materials for future medical devices and therapies (Lanzalaco & Armelin, 2017).

Chemical Synthesis and Reactions

"this compound" is also involved in chemical synthesis and reactions. For example, it plays a role in the facile synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones through a three-component reaction involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride. This method is highlighted for its simplicity, environmental friendliness, and efficiency in producing heterocycles by multi-component reactions, showcasing the compound's versatility in chemical synthesis (Laroum et al., 2019).

Environmental and Safety Studies

Research on "this compound" extends to environmental and safety studies, particularly in the context of its use and potential hazards in industrial processes. Studies focusing on the explosion hazards of mixing chemicals, including isopropanol, highlight the importance of understanding chemical interactions and safety protocols to prevent accidents in industrial settings. This research underscores the need for comprehensive safety measures and the careful handling of chemical compounds to ensure workplace safety (Hedlund et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, isopropylamine, indicates that it is classified as a flammable liquid, and it can cause severe skin burns, eye damage, and respiratory irritation .

Mechanism of Action

Target of Action

3-(Isopropylamino)-1-propanol hydrochloride, also known as Isoprenaline or Isoproterenol, primarily targets the beta-adrenergic receptors . These receptors play a crucial role in regulating the heart rate and force of contraction, as well as smooth muscle relaxation in the bronchi and gastrointestinal tract .

Mode of Action

As a non-selective beta-adrenergic agonist, Isoprenaline interacts with its targets by mimicking the action of epinephrine and norepinephrine, the body’s natural catecholamines . It binds to the beta-adrenergic receptors, leading to an increase in cyclic AMP levels within the cells. This results in relaxation of smooth muscle in the bronchi and gastrointestinal tract, and an increase in heart rate and force of contraction .

Biochemical Pathways

The primary biochemical pathway affected by Isoprenaline is the cyclic AMP (cAMP) pathway . Upon binding to the beta-adrenergic receptors, Isoprenaline stimulates the production of cAMP, an important second messenger involved in many biological processes. Increased cAMP levels lead to activation of protein kinase A, which in turn phosphorylates various target proteins, leading to physiological responses such as increased heart rate and relaxation of smooth muscle .

Pharmacokinetics

Isoprenaline has a short duration of action as it is rapidly cleared . Its pharmacokinetic properties are influenced by factors such as absorption, distribution, metabolism, and excretion (ADME). The compound’s bioavailability is affected by its rapid clearance from the body, which is why it is often administered intravenously for immediate effect .

Result of Action

The molecular and cellular effects of Isoprenaline’s action include increased heart rate and cardiac output, and relaxation of smooth muscle in the bronchi and gastrointestinal tract . These effects can be beneficial in treating conditions such as bradycardia (slow heart rate), heart block, and bronchospasm during anesthesia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isoprenaline. For instance, the presence of other drugs can affect its action. Beta-adrenergic blocking drugs may reduce the cardiostimulating and bronchodilating effects of Isoprenaline . Furthermore, the compound’s stability can be affected by factors such as temperature and pH.

properties

IUPAC Name

3-(propan-2-ylamino)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-6(2)7-4-3-5-8;/h6-8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERKLBNLPWBZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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